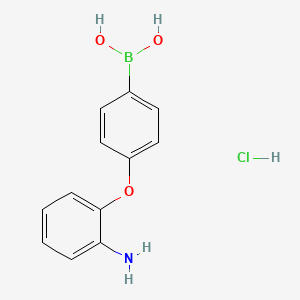

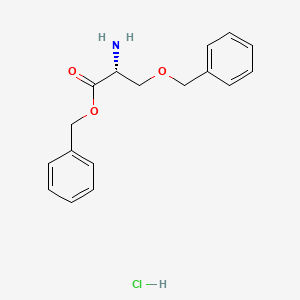

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride

説明

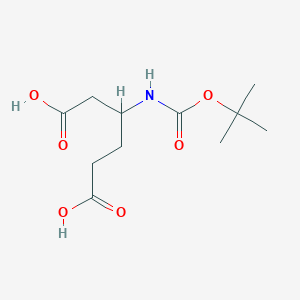

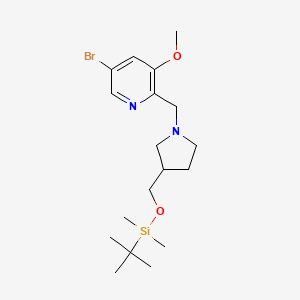

“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is a chemical compound used in scientific research. It is also known as 4-Aminobenzeneboronic acid hydrochloride . The CAS Number is 80460-73-7 . It has a molecular weight of 173.41 .

Synthesis Analysis

The synthesis of boronic acids, including “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The linear formula of “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is C6H8BNO2 · HCl . The SMILES string representation is Cl.Nc1ccc (cc1)B (O)O .Chemical Reactions Analysis

Boronic acids, including “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride”, are used in a variety of chemical reactions. For example, they can be used to prepare the modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . They can also be used to prepare the modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .Physical And Chemical Properties Analysis

“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is a powder . It has a melting point of 195-200 °C .科学的研究の応用

Carbohydrate Recognition and Sensing

Boronic acids, including derivatives similar to "(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride," have shown promise in the recognition and sensing of carbohydrates. Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids that complex model glycopyranosides under physiologically relevant conditions. This property is particularly relevant for designing oligomeric receptors and sensors to target cell-surface glycoconjugates, expanding the potential of boronic acids in selective recognition applications (Dowlut & Hall, 2006).

Boronic Ester and Schiff Base Synthesis

Özçelik and Gül (2012) synthesized boronic esters of phthalocyanine precursors with a salicylaldimino moiety, demonstrating the stability and potential of boronic acid derivatives for material and chemical sensor applications. The novel compounds exhibit high stability and handling ease in air due to coordinative B–N and covalent B–O bonds (Özçelik & Gül, 2012).

Organic Synthesis and Catalysis

Mo et al. (2018) identified phenylboronic acids as efficient catalysts for the Beckmann rearrangement, a key reaction in organic synthesis providing a pathway to functionalized amide products. This study highlights the utility of boronic acids in catalyzing transformations under mild conditions, broadening the scope of substrates that can be used in pharmaceutical and commodity chemical production (Mo et al., 2018).

Material Science and Nanostructures

Barras et al. (2016) explored the use of carbon nanodots functionalized with boronic acid for inhibiting the entry of herpes simplex virus type 1 (HSV-1), demonstrating the potential of boronic acid derivatives in nanostructure-based therapeutic strategies. The study suggests that boronic acid-functionalized nanodots can interfere with viral attachment and entry, showcasing a novel application in antiviral therapy (Barras et al., 2016).

Safety And Hazards

“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The safety information pictograms indicate GHS07, and the signal word is Warning . Personal Protective Equipment recommended includes a dust mask type N95 (US), Eyeshields, and Gloves .

特性

IUPAC Name |

[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNXWQSPCZYCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657307 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride | |

CAS RN |

957063-10-4 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)

![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)